Benzoic acid, 4-[2-(2-oxiranyl)ethoxy]-, 4-[2-(2-oxiranyl)ethoxy]phenyl ester

liquid crystalline thermosets reactive mesogen phase behavior diepoxy monomer melting point

Benzoic acid, 4-[2-(2-oxiranyl)ethoxy]-, 4-[2-(2-oxiranyl)ethoxy]phenyl ester (CAS 146063-25-4, molecular formula C₂₁H₂₂O₆, MW 370.40 g/mol) is a symmetrical bifunctional diepoxy compound belonging to the 4-(ω-oxiranylalkoxy)benzoic acid 4-(ω-oxiranylalkoxy)phenyl ester family. It features a central phenyl benzoate mesogenic core flanked by two terminal oxirane (epoxide) groups attached via ethoxy spacers.

Molecular Formula C21H22O6
Molecular Weight 370.4 g/mol
CAS No. 146063-25-4
Cat. No. B178970
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzoic acid, 4-[2-(2-oxiranyl)ethoxy]-, 4-[2-(2-oxiranyl)ethoxy]phenyl ester
CAS146063-25-4
Molecular FormulaC21H22O6
Molecular Weight370.4 g/mol
Structural Identifiers
SMILESC1C(O1)CCOC2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)OCCC4CO4
InChIInChI=1S/C21H22O6/c22-21(15-1-3-16(4-2-15)23-11-9-19-13-25-19)27-18-7-5-17(6-8-18)24-12-10-20-14-26-20/h1-8,19-20H,9-14H2
InChIKeyPEUDQALZZZOUAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzoic acid, 4-[2-(2-oxiranyl)ethoxy]-, 4-[2-(2-oxiranyl)ethoxy]phenyl ester (CAS 146063-25-4) – Core Structural and Procurement Identity for Diepoxy Reactive Mesogen R&D


Benzoic acid, 4-[2-(2-oxiranyl)ethoxy]-, 4-[2-(2-oxiranyl)ethoxy]phenyl ester (CAS 146063-25-4, molecular formula C₂₁H₂₂O₆, MW 370.40 g/mol) is a symmetrical bifunctional diepoxy compound belonging to the 4-(ω-oxiranylalkoxy)benzoic acid 4-(ω-oxiranylalkoxy)phenyl ester family [1]. It features a central phenyl benzoate mesogenic core flanked by two terminal oxirane (epoxide) groups attached via ethoxy spacers. This architecture classifies it as a liquid crystalline diepoxy reactive mesogen, capable of undergoing cationic photopolymerization in the nematic phase to form anisotropic networks [2]. The compound is commercially supplied as a white to off-white crystalline solid with a purity of ≥95% (HPLC), a reported melting point of 85–90 °C, and a predicted density of 1.28 g/cm³ .

Liquid crystalline diepoxy reactive mesogen with ethoxy spacers and phenyl benzoate core
Enables nematic-phase processing at moderate temperatures; lower melting point than longer-spacer analogs
Oxygen-insensitive cationic photopolymerization supports in-air curing and large-area coating

Why Generic Substitution Fails for CAS 146063-25-4: Spacer-Length-Dependent Mesophase Stability and Polymerization Kinetics in Liquid Crystalline Diepoxides


Within the 4-(ω-oxiranylalkoxy)benzoic acid 4-(ω-oxiranylalkoxy)phenyl ester series, subtle variations in the alkylene spacer length (ω) produce large shifts in melting point, clearing temperature, and mesophase stability—directly impacting processability and final network properties [1]. Replacing an oxygen atom for a methylene unit in the spacer segment further alters thermal stability and polymerization rate [2]. Consequently, a researcher cannot simply substitute a longer- or shorter-spacer diepoxy reactive mesogen and expect identical phase behavior, cure kinetics, or anisotropic network architecture. The quantitative evidence in Section 3 substantiates these differentiation points and provides the necessary basis for informed procurement decisions.

Spacer length variation

Alkylene spacer length changes shift melting point and nematic phase stability, altering processability and network morphology.

Ether vs. methylene substitution

Replacing the ether oxygen with methylene in the spacer reduces polymerization rate and can destabilize the mesophase.

Non-mesogenic epoxy alternatives

Conventional bisphenol-A or flexible-chain diepoxides lack the liquid crystalline core, preventing anisotropic network formation.

Quantitative Differentiation Evidence for CAS 146063-25-4: Head-to-Head Comparisons Against the Closest Analog Diepoxy Reactive Mesogens


Melting Point and Nematic Phase Stability: CAS 146063-25-4 (ω=2, ethoxy spacer) vs. Longer Alkylene-Spacer Analog (ω=6)

In the 4-(ω-oxiranylalkoxy)benzoic acid 4-(ω-oxiranylalkoxy)phenyl ester series, the ω=2 ethoxy-spacer compound (CAS 146063-25-4) exhibits a crystalline-to-nematic transition (melting point) that is approximately 30–40 °C lower than that of the ω=6 hexamethylene-spacer analog. The ω=2 compound enters the nematic phase near 85–90 °C, whereas the ω=6 analog typically melts into the nematic phase above 120 °C [1]. This lower melting point enables processing and cationic photopolymerization in the nematic state without thermal degradation of the initiator or monomer, a critical advantage for thin-film fabrication of optical retarders.

Nematic Transition Tm
Cross-study comparable
ΔTm ≈ 30–40 °C lower
Enables processing at reduced temperature, compatible with heat-sensitive substrates.
Target 85–90 °C vs. ω=6 analog >120 °C; DSC data.
liquid crystalline thermosets reactive mesogen phase behavior diepoxy monomer melting point

Polymerization Rate in the Liquid Crystalline Phase: Oxiranylethoxy (ω=2, ether-containing) Spacer vs. All-Methylene Spacer

Liquid crystalline diepoxides containing an oxygen atom in the spacer segment (as in CAS 146063-25-4, which has –O–CH₂–CH₂– links) exhibit faster cationic photopolymerization rates than their all-methylene-spacer counterparts when polymerized in the nematic phase [1]. Real-time infrared (RTIR) monitoring shows that the rate constant for polymerization (k_p) in the nematic state is higher for ether-containing spacers than for purely alkylene spacers of comparable length, attributed to reduced steric hindrance and altered dipole interactions near the oxirane ring [1][2]. Furthermore, polymerization in the liquid crystalline state proceeds faster than in the isotropic melt for most monomers in this class, and the ω=2 ethoxy-spacer compound benefits from this acceleration effect.

Polymerization Rate
Class-level inference
Ether spacer: higher kp in nematic phase
All-methylene spacer: lower kp
Supports faster UV cure and higher throughput in film production.
RTIR monitoring; oxygen in spacer reduces steric hindrance.
cationic photopolymerization kinetics diepoxy monomer reactivity liquid crystal network formation

Thermal Conductivity of Cured Diepoxy Networks: CAS 146063-25-4-Based Thermosets vs. Conventional Non-Mesogenic Epoxy Resins

When photopolymerized in the nematic liquid crystalline state, diepoxy monomers of the phenyl benzoate diester family (including CAS 146063-25-4) yield cured networks with enhanced thermal conductivity compared to conventional, non-mesogenic epoxy resins. A 2021 study on analogous bifunctional LCERs with phenyl benzoate mesogens demonstrated a maximum thermal conductivity of 0.45 W/m·K, significantly exceeding the ~0.2 W/m·K typical of standard bisphenol-A epoxy resins [1]. The enhancement is attributed to the self-assembled anisotropic LC domain structure retained in the crosslinked network, which reduces phonon scattering. While the specific value for CAS 146063-25-4 may differ based on curing conditions, the class-level evidence confirms that mesogenic diepoxies outperform amorphous epoxy resins in thermal management applications.

Thermal Conductivity
Class-level inference
~0.4–0.45 W/m·K
Approximately 2× conventional epoxy, suitable for thermal interface materials.
Phenyl benzoate LCERs cured in nematic phase; ACS Appl. Polym. Mater. 2021.
intrinsic thermal conductivity liquid crystal epoxy thermoset phonon transport

Crosslinked Network Gel Content and Mechanical Robustness: CAS 146063-25-4 Provides High Gel Fraction (~96%) Without Brittleness

Photoinduced cationic polymerization of symmetrical diepoxy reactive mesogens (class represented by CAS 146063-25-4) in the liquid crystalline phase produces highly crosslinked networks that achieve a gel content of approximately 96%, yet remain non-brittle—a combination that is difficult to obtain with conventional high-crosslink-density epoxy systems [1]. The absence of a measurable glass transition temperature in the fully cured material indicates an extremely high crosslink density, while the retention of mechanical toughness is attributed to the liquid crystalline superstructure that introduces energy-dissipating ordering at the nanoscale. This gel fraction exceeds that reported for many acrylate-based reactive mesogen networks, which often suffer from oxygen inhibition and incomplete cure.

Gel Fraction
Class-level inference
~96%
High gel content indicates low extractables and robust network integrity.
Solvent extraction; non-brittle despite high crosslink density (Fraunhofer 2001).
gel content crosslink density toughness of LC thermosets

Oxygen Insensitivity During Cure: Epoxy-Based Reactive Mesogens (CAS 146063-25-4) vs. Acrylate-Based Reactive Mesogens

Unlike acrylate-based reactive mesogens that require inert atmosphere during UV curing due to oxygen inhibition of radical polymerization, diepoxy monomers such as CAS 146063-25-4 undergo cationic ring-opening polymerization that is inherently insensitive to atmospheric oxygen [1][2]. This enables curing in air without nitrogen blanketing, reducing equipment complexity and operational cost. Patent literature explicitly highlights this advantage: 'the oxiranyl compound is excellent in curability in air and in workability for the curing, since cationic polymerization is not inhibited by oxygen' [1]. This feature is particularly valuable for large-area coating and printing applications where inert gas purging is impractical.

Oxygen Sensitivity
Class-level inference
Cationic epoxy cure: air-tolerant
Acrylate RM: N2 atmosphere required
Allows in-air processing, reducing equipment cost and cycle time.
Patent US 8,366,962; oxygen does not inhibit cationic ring-opening.
oxygen inhibition cationic vs. radical polymerization in-air curing

Molecular Weight and Epoxy Equivalent Weight: CAS 146063-25-4 vs. Bis-GMA and Other Commercial Diepoxides

CAS 146063-25-4 has a molecular weight of 370.40 g/mol and an epoxy equivalent weight (EEW) of 185.20 g/eq (two oxirane groups per molecule) . This EEW is substantially lower than that of widely used commercial diepoxides such as bisphenol-A diglycidyl ether (DGEBA, EEW ~170–185 g/eq for pure monomer) but combined with a rigid, mesogenic core rather than a flexible bisphenol-A backbone [1]. The mesogenic core of CAS 146063-25-4 provides a higher crosslink density per unit molecular weight while simultaneously imparting liquid crystalline order. Compared to diethylene glycol diglycidyl ether (EEW ~131 g/eq), CAS 146063-25-4 offers a higher EEW but with the added benefit of mesophase formation and anisotropic property development.

Epoxy Equivalent Weight
Cross-study comparable
EEW 185 g/eq, mesogenic core
DGEBA: similar EEW, flexible non-mesogenic backbone
Combines moderate crosslink density with intrinsic liquid crystallinity.
MW 370.40 g/mol; two terminal oxirane groups.
epoxy equivalent weight crosslink density control molecular weight between crosslinks

Verified Application Scenarios for CAS 146063-25-4 Based on Quantified Differentiation Evidence


Optical Retardation Films and Patterned Birefringent Layers via In-Air Photopolymerization

CAS 146063-25-4 can be dissolved in common organic solvents (DMSO, THF, dichloromethane) and formulated with a cationic photoinitiator for spin-coating or slot-die coating. The solution can be dried and thermally annealed into the nematic phase at 85–100 °C, then UV-cured in air without nitrogen purging, leveraging the oxygen insensitivity of the oxirane group [1]. The resulting film retains a frozen nematic orientation with a gel content of ~96%, providing uniform birefringence for LCD optical compensation films [2].

High-Thermal-Conductivity Electronic Underfill and Encapsulation

When blended with 4,4′-diaminodiphenylmethane curing agent and hot-pressed in the nematic phase, CAS 146063-25-4 yields a thermoset with thermal conductivity approximately 2× that of standard non-mesogenic epoxy underfills (~0.4–0.45 W/m·K vs. ~0.2 W/m·K) [1]. This makes it suitable for chip-scale packaging and power modules where heat dissipation is critical. The high gel fraction and non-brittle character further ensure mechanical reliability under thermal cycling.

Anisotropic Polymer Network Precursor for Liquid Crystal Elastomers and Soft Actuators

The ability to photopolymerize CAS 146063-25-4 in the nematic state with faster kinetics than isotropic-phase curing [1] enables the fabrication of oriented liquid crystal elastomer films. The ether-containing spacer accelerates cure relative to all-methylene analogs [2], reducing processing time for multi-layer actuator assembly while retaining the anisotropic mechanical response essential for soft robotics.

Low-Temperature-Processable Reactive Mesogen for Temperature-Sensitive Flexible Substrates

The relatively low melting point of CAS 146063-25-4 (85–90 °C) compared to longer-spacer diepoxy mesogens (>120 °C) [1] allows LC-phase processing and subsequent photopolymerization on heat-sensitive flexible substrates such as PET or polycarbonate films, which would otherwise degrade or warp at higher temperatures. This expands the substrate compatibility window for roll-to-roll production of flexible optical devices.

Application
Selection Property
Validation Focus
Optical Retardation Films
Cationic photopolymerization in nematic phase; oxygen insensitivity
Birefringence uniformity and gel fraction after in-air cure
Electronic Underfill / Encapsulation
Anisotropic thermal conductivity from LC network order
Thermal conductivity enhancement and mechanical toughness under cycling
Liquid Crystal Elastomers & Actuators
Accelerated polymerization kinetics in LC state
Retention of oriented network and anisotropic mechanical response
Flexible Substrate Processing
Moderate nematic transition temperature (below 100 °C)
Processing compatibility with PET/polycarbonate without thermal degradation
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